1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a cyclobutyl substituent at the N1 position and a carboxylic acid group at the C3 position. The cyclobutyl group introduces unique steric and electronic properties, distinguishing it from analogs with smaller (e.g., methyl) or bulkier (e.g., benzyl) substituents.
Properties
IUPAC Name |
1-cyclobutyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVSMVSZJCNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve bulk synthesis using similar reaction conditions but scaled up to meet production demands .
Chemical Reactions Analysis
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has demonstrated various applications across multiple disciplines:
Chemistry
- Analytical Chemistry : This compound serves as a reference standard for developing new analytical methods. Its unique structure allows for the study of reaction mechanisms and the development of synthetic routes.
Biology
- Biological Activity : Research indicates potential anti-inflammatory and antioxidant properties. The compound has been shown to inhibit specific pathways related to inflammation, particularly by blocking AP-1 mediated luciferase activity.
Medicine
- Therapeutic Applications : Ongoing studies are investigating its role in treating inflammatory diseases. Its ability to modulate inflammatory responses positions it as a candidate for drug development targeting conditions like arthritis and other inflammatory disorders .
Industry
- Pharmaceutical Synthesis : The compound is utilized in the pharmaceutical industry for synthesizing drug intermediates. Its structural features make it a valuable building block for creating more complex medicinal compounds .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid:
| Study Focus | Findings |
|---|---|
| Cytotoxicity Study | Demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing lower IC50 values compared to established chemotherapeutics like Cisplatin. |
| Neuroprotection Research | Compounds similar to this one were found to protect neuronal cells from oxidative stress and inflammation, enhancing the expression of neuroprotective proteins. |
| Structure-Activity Relationship (SAR) Analysis | Modifications on the cyclobutyl group significantly influenced both cytotoxicity and selectivity towards cancer cells versus normal cells. |
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to block AP-1 mediated luciferase activity, indicating its anti-inflammatory properties . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) increase the acidity of the carboxylic acid moiety, enhancing solubility in polar solvents [6].
- Biological Activity : Methyl and benzyl derivatives exhibit anti-inflammatory and anti-cancer properties, while dimeric forms (e.g., H2L1) are utilized in materials science [10][18][3].
Physical and Chemical Properties
| Property | 1-Cyclobutyl Derivative (Predicted) | 1-Methyl [10] | 1-(4-Chlorobenzyl) [6] | H2L1 [4] |
|---|---|---|---|---|
| Melting Point (°C) | ~240–250 (estimated) | 240–245 | Not reported | >300 (decomposition) |
| Solubility | Moderate in polar solvents | Soluble in DMF, DMSO | Low (due to chlorobenzyl) | Insoluble in water |
| pKa (Carboxylic Acid) | ~3.5–4.0 | ~3.7 | ~3.3 | ~3.0 (dimeric effect) |
Biological Activity
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1248131-80-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, synthesis, and relevant case studies.
The molecular formula of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is , with a molar mass of 193.2 g/mol. It is characterized by a dihydropyridine structure which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molar Mass | 193.2 g/mol |
| CAS Number | 1248131-80-7 |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic activity of various derivatives of dihydropyridine carboxylic acids, including 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The compound was tested against several tumor cell lines using the sulforhodamine B (SRB) assay to determine its efficacy.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (μM) | Inhibition (%) |
|---|---|---|---|
| 1-Cyclobutyl-6-oxo... | HCT-15 (Colorectal) | 9.24 ± 0.9 | >50 |
| U251 (Glioblastoma) | NC | NC | |
| PC-3 (Prostate) | NC | NC | |
| K-562 (Leukemia) | NC | NC | |
| MCF-7 (Breast) | NC | NC | |
| SKLU-1 (Lung) | NC | NC |
Note: NC = Non-cytotoxic.
The results indicated that the compound exhibited moderate cytotoxicity against the HCT-15 cell line, with an IC50 value comparable to established chemotherapeutic agents like Cisplatin and Gefitinib .
In silico docking studies have suggested that the compound may interact with proteins involved in apoptosis pathways, particularly PARP-1, which is crucial for DNA repair mechanisms in cells. This interaction could lead to enhanced apoptosis in cancer cells, making it a potential candidate for further development as an antineoplastic agent .
Case Studies
A notable study involved a series of derivatives based on the dihydropyridine framework where 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid was included among the compounds tested for anticancer properties. The study highlighted that while some derivatives showed promising results against specific cancer cell lines, further optimization is necessary to improve selectivity and reduce toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can reaction yields be optimized?
- Answer : The compound is typically synthesized via cyclization or substitution reactions. A common approach involves refluxing intermediates in aqueous acetic acid (70%) under controlled conditions (4–6 hours) followed by recrystallization from polar solvents like DMF for purification . To optimize yields, parameters such as reaction temperature (80–100°C), stoichiometry of cyclobutyl-containing reagents, and pH adjustments should be systematically tested. TLC monitoring is critical to track reaction progress and minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Look for the pyridone ring protons (δ 6.5–8.0 ppm) and cyclobutyl CH₂/CH groups (δ 2.5–3.5 ppm). Carboxylic acid protons may appear as broad singlets (δ 10–12 ppm) .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- HRMS : Verify molecular ion peaks matching the exact mass (e.g., 207.11 g/mol for related analogs) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature variations : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC.
- Humidity : Test under 60% and 75% relative humidity to detect hydrolysis of the carboxylic acid or pyridone moieties .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer : Prioritize:
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) or viral proteases via fluorometric assays .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl group influence regioselectivity in substitution reactions of this compound?
- Answer : The cyclobutyl group introduces steric hindrance, directing electrophilic attacks to the pyridone C-5 position. Computational studies (DFT) can map electron density to predict reactivity. Experimentally, compare reaction outcomes with analogs (e.g., benzyl or trifluoromethyl substituents) to isolate steric vs. electronic contributions .
Q. What mechanistic insights support the decarboxylation behavior of this compound under acidic or thermal conditions?
- Answer : Decarboxylation proceeds via a six-membered cyclic transition state, where the carboxylic acid proton transfers to the pyridone oxygen. Kinetic studies (e.g., Arrhenius plots) under varying pH and temperatures (50–100°C) can elucidate activation parameters. Isotopic labeling (¹⁸O) may confirm proton transfer pathways .
Q. How should researchers resolve contradictions in spectral data when characterizing synthetic batches?
- Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from tautomerism (keto-enol forms) or rotameric equilibria. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow interconversion and resolve split peaks.
- X-ray Crystallography : Confirm solid-state structure and compare with solution-phase data .
Q. What multi-step synthetic strategies are viable for introducing functionalized derivatives (e.g., amides, esters) at the C-3 carboxylic acid position?
- Answer : Employ:
- Coupling Reactions : Use EDC/HOBt to form amides with sulfonamide or aryl amine partners .
- Esterification : React with alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃/DMF) .
Q. How can molecular docking studies predict the compound’s interaction with bacterial targets like DHFR?
- Answer : Use software (AutoDock Vina, Schrödinger) to model binding:
- Target Preparation : Retrieve DHFR structure (PDB: 1DHF) and remove water/co-crystallized ligands.
- Docking Parameters : Set grid boxes around the active site (coordinates: x=15, y=15, z=15 Å). Validate with known inhibitors (e.g., trimethoprim) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
